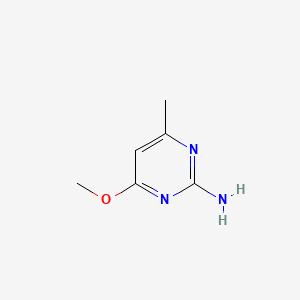![molecular formula C10H6ClF3N2O B1269157 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 63034-98-0](/img/structure/B1269157.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study synthesized novel Quinoline‐Thiazole derivatives from 2-cyanoacetamide, demonstrating significant antibacterial and antifungal activities (Desai et al., 2012). Another research synthesized and evaluated the antimicrobial effectiveness of various isoxazole-based heterocycles, again utilizing 2-cyanoacetamide (Darwish et al., 2014).
Application in Epoxy Resins
Cyanoacetamides, a group to which this compound belongs, have been identified as novel curing agents for epoxy resins. A study by Renner et al. (1988) explored this application, revealing the potential for producing clear, tough solids with high mechanical strength and adhesion to metal surfaces (Renner et al., 1988).
Synthesis of Heterocyclic Compounds
Another significant application of this compound is in the synthesis of heterocyclic compounds. Research has shown that this compound can be used to create various heterocyclic derivatives with potential pharmaceutical applications. For instance, Darwish et al. (2014) used it to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with antimicrobial potential (Darwish et al., 2014).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) utilized compounds structurally related to this compound to study their inhibitory effects on NF-kappaB and AP-1 gene expression, highlighting a potential pharmaceutical application (Palanki et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethyl groups, such as the one in “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide”, are often used in the agrochemical and pharmaceutical industries . The unique properties of these groups contribute to the biological activities of the compounds they are part of . Therefore, it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Wirkmechanismus
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a critical step in the DNA synthesis pathway.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-2-1-6(10(12,13)14)5-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYAJTXRBPHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353258 |
Source


|
| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63034-98-0 |
Source


|
| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














